Cas no 1806772-85-9 (3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde)
3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde
-
- Inchi: 1S/C8H7F2NO/c1-5-6(4-12)2-11-3-7(5)8(9)10/h2-4,8H,1H3
- InChI Key: ZJXIBWMIMOTDAF-UHFFFAOYSA-N
- SMILES: FC(C1C=NC=C(C=O)C=1C)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- XLogP3: 1.3
- Topological Polar Surface Area: 30
3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076065-250mg |
3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde |
1806772-85-9 | 97% | 250mg |
$475.20 | 2022-03-31 | |
| Alichem | A029076065-500mg |
3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde |
1806772-85-9 | 97% | 500mg |
$815.00 | 2022-03-31 | |
| Alichem | A029076065-1g |
3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde |
1806772-85-9 | 97% | 1g |
$1,579.40 | 2022-03-31 |
3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde
Recent Advances in the Application of 3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde (CAS: 1806772-85-9) in Chemical Biology and Pharmaceutical Research
3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde (CAS: 1806772-85-9) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its utility in constructing heterocyclic frameworks, which are pivotal in drug discovery. This research brief synthesizes the latest findings on its synthetic applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of pyridine-based kinase inhibitors. Researchers utilized 3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde as a precursor to develop selective JAK3 inhibitors, achieving nanomolar potency through strategic difluoromethyl group incorporation. The study underscored the aldehyde's reactivity in Pd-catalyzed cross-coupling reactions, enabling rapid diversification of the pyridine core.
In agrochemical applications, a patent analysis (WO2023017265) revealed its use in next-generation fungicides. The difluoromethyl moiety enhances bioavailability and metabolic stability, with field trials showing 85% efficacy against Botrytis cinerea at 100 ppm concentrations. Structural-activity relationship (SAR) studies indicate that the aldehyde functionality allows for facile derivatization into hydrazone and oxime analogs with improved leaf-systemic movement.
Mechanistic investigations using cryo-EM (Nature Chemical Biology, 2024) have elucidated how derivatives of this compound modulate protein-protein interactions. The 4-methyl group was found to induce conformational changes in target proteins, while the difluoromethyl group participates in unique halogen bonding networks. These findings open new avenues for allosteric drug design.
Scale-up synthesis challenges were addressed in a recent Organic Process Research & Development report (2024), where continuous flow chemistry achieved 92% yield at kilogram scale. Key innovations included temperature-controlled aldehyde protection and a novel workup protocol that minimized difluoromethyl group decomposition.
Emerging applications in radiopharmaceuticals have been reported, with 18F-labeled derivatives showing promise as PET tracers for oncology targets. The compound's metabolic stability profile makes it particularly suitable for imaging applications requiring prolonged circulation times.
Future research directions include exploring its use in PROTAC design and as a building block for covalent inhibitors. The compound's unique electronic properties, conferred by the difluoromethyl group, continue to make it a valuable tool in chemical biology and drug discovery pipelines.
1806772-85-9 (3-(Difluoromethyl)-4-methylpyridine-5-carboxaldehyde) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)